3-(2,3-Difluorophenyl)phenol
Description
Advanced Materials
The rigid structure of the biphenyl (B1667301) unit is a key feature exploited in materials science. Biphenyls are used as essential building blocks for liquid crystals, which are crucial components in display technologies like LCDs. rsc.orgsmolecule.com The incorporation of a phenolic group can enhance intermolecular interactions, such as hydrogen bonding, which influences the self-assembly and thermal properties of materials. mdpi.com
Furthermore, biphenyl structures are integral to the development of organic light-emitting diodes (OLEDs) and specialized polymers. nih.govrsc.org The biphenyl core contributes to the thermal stability and charge-transport properties of these materials. researchgate.netresearchgate.net Phenolic derivatives, in particular, can be used to create polymers and materials with tailored surface properties and improved solubility in polar substances. researchgate.netnih.gov
Medicinal Chemistry
In medicinal chemistry, the biphenyl scaffold is considered a "privileged structure" because it is found in a wide array of pharmacologically active compounds and marketed drugs. rsc.orgfrontiersin.org This framework serves as a versatile platform for creating molecules that can treat a range of conditions, including infections, inflammation, and cancer. frontiersin.orgarabjchem.org
The addition of a phenolic group to the biphenyl structure is particularly significant. The hydroxyl group can act as a crucial hydrogen bond donor, enabling strong interactions with biological targets like proteins and enzymes. mdpi.comnih.gov Phenols are known for their antioxidant properties, as they can neutralize harmful free radicals, a mechanism that is believed to contribute to their protective effects against various diseases. mdpi.comnih.gov The combination of the biphenyl backbone for structural organization and the phenolic group for specific interactions makes these compounds a recurring and important motif in drug design. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-6-2-5-10(12(11)14)8-3-1-4-9(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRZASGCBXYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683466 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-50-9 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Research Landscape and Emerging Academic Interest in Difluorinated Biphenyls
Established Strategies for Aryl-Fluorinated Phenol (B47542) Synthesis
The construction of aryl-fluorinated phenols relies on robust chemical transformations that can form a carbon-carbon bond between two aromatic rings, one of which bears fluorine substituents and the other a hydroxyl group or its precursor.
Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing substituted biphenyls. wikipedia.org These methods offer high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl halides or triflates and arylboronic acids or their esters, catalyzed by a palladium complex. wikipedia.orggre.ac.uk This reaction is highly effective for the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org The versatility of the Suzuki reaction allows for its use with a broad range of starting materials, including those with sensitive functional groups, under mild conditions. mdpi.com
For the synthesis of a compound like 3-(2,3-difluorophenyl)phenol, two primary Suzuki-Miyaura coupling strategies can be envisioned:
Reaction of a 2,3-difluorophenylboronic acid with a protected 3-bromophenol (B21344) (e.g., 3-bromoanisole).
Reaction of (3-methoxyphenyl)boronic acid with 1-bromo-2,3-difluorobenzene.
Recent advancements have expanded the scope of Suzuki-Miyaura couplings to include phenol derivatives like carbamates, carbonates, and sulfamates, which can be challenging to activate. acs.org For instance, the coupling of aryl carbamates with arylboronic acids can be achieved using a nickel catalyst, such as NiCl2(PCy3)2, with potassium phosphate (B84403) as the base. acs.org This one-pot procedure, enabled by the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reaction of tosyl fluoride, has been demonstrated in the chemoselective derivatization of complex molecules like estradiol (B170435) and estrone. nih.gov
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. wikipedia.org Palladium complexes with phosphine (B1218219) ligands are common catalysts, and bases like potassium carbonate, potassium phosphate, and cesium carbonate are frequently used. wikipedia.orgarabjchem.org The reaction can often be performed in aqueous or biphasic solvent systems, which offers economic and safety advantages. wikipedia.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Fluorinated Biphenyl Synthesis This table presents representative conditions and yields for the synthesis of fluorinated biphenyls, analogous to the formation of the target compound's core structure. arabjchem.orgrsc.org
| Aryl Halide/Precursor | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Fluorinated Phenylboronic Acid | Pd Complex (0.1) | K3PO4·3H2O | THF/H2O | Room Temp | High |
| 4-Nitrophenyl Carbamate | Phenylboronic Acid | NiCl2(PCy3)2 (5) | K3PO4 | Toluene | 100 | 89 |
| Iodobenzene | Arylboronate | Cu Catalyst | Phenanthroline | DMF | Reflux | Not specified |
Grignard reagents, formed by reacting an organohalide with magnesium, are powerful nucleophiles used in the formation of carbon-carbon bonds. google.com In the context of biphenyl synthesis, a Grignard reagent can react with another aryl halide in a coupling reaction, often catalyzed by nickel or palladium. rsc.org For example, the Kumada cross-coupling utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst to form a biaryl product. rsc.org
An alternative and highly effective strategy involves the use of Grignard reagents to prepare the necessary boronic acid or ester intermediates for a subsequent Suzuki-Miyaura coupling. This two-step, one-pot approach is particularly useful for creating complex or functionalized biaryls. A plausible pathway to a difluorophenylphenol analogue involves:
Grignard Reagent Formation : An aryl halide, such as 4-ethoxy-2,3-difluorobromobenzene, reacts with magnesium in an ether solvent like THF to form the corresponding Grignard reagent. google.com
Boration : The freshly prepared Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate, at low temperatures. google.com
Hydrolysis and Oxidation : The resulting boronic ester is hydrolyzed with an acid to yield the arylboronic acid. This intermediate can then be oxidized, for instance with hydrogen peroxide, to yield the final phenol product. google.comvulcanchem.com
This one-pot Grignard-boration-oxidation sequence has been described for the synthesis of 4-ethoxy-2,3-difluorophenol, demonstrating its utility for preparing highly substituted fluorinated phenols with high yield and purity. google.com
Suzuki-Miyaura Coupling Approaches
Oxidative Phenol Coupling Protocols
Oxidative coupling of phenols is a reaction where two phenolic compounds are joined together through an oxidative process, which can form either C-C or C-O bonds. wikipedia.org This method is biomimetic, mimicking the enzymatic synthesis of many natural products. mdpi.com Catalysts for this reaction are often based on transition metals like iron, copper, vanadium, or ruthenium. wikipedia.orgnih.gov
The main challenge in oxidative cross-coupling is controlling selectivity to prevent the formation of undesired homocoupled products. nih.govnih.gov Recent strategies have been developed to address this. For instance, a metal-free approach uses a sulfoxide (B87167) to invert the reactivity of one phenol, making it electrophilic and ready to couple with a nucleophilic partner. nih.gov Iron catalysis has also been explored to achieve selective oxidative coupling. exlibrisgroup.com Another modern approach utilizes visible light and a titanium dioxide (TiO2) photocatalyst to promote the oxidative homocoupling of phenols. bohrium.com
While powerful for certain structures, the application of oxidative coupling to generate asymmetrically substituted biaryls like this compound requires careful selection of substrates and reaction conditions to favor the desired cross-coupled product over homodimers.
Phenol Formation via Diazonium Salt Intermediates
Aromatic diazonium salts, typically prepared from primary aromatic amines through diazotization with nitrous acid, are versatile intermediates in organic synthesis. britannica.comslideshare.net One of their key reactions is the replacement of the diazonium group (-N2+) with a hydroxyl group to form a phenol. nowgonggirlscollege.co.ingoogle.com
This method could be applied to the synthesis of this compound by using 3-(2,3-difluorophenyl)aniline as a precursor. The synthesis would proceed in two main steps:
Diazotization : The aniline (B41778) derivative is treated with a cold aqueous solution of sodium nitrite (B80452) and a strong mineral acid (like HCl) to form the corresponding arenediazonium salt. nowgonggirlscollege.co.inlibretexts.org
Hydrolysis : The aqueous solution containing the diazonium salt is then warmed, causing the diazonium group to be displaced by water, releasing nitrogen gas and forming the desired phenol. nowgonggirlscollege.co.in
This classical method provides a straightforward route to phenols from anilines, which can often be prepared from the corresponding nitroaromatic compounds. libretexts.org
Multi-Step Conversions Involving Etherification and Hydrolysis
Protecting the reactive phenol group as an ether, such as a methyl ether (anisole), is a common and effective strategy in multi-step syntheses. This allows for C-C bond-forming reactions, like the Suzuki-Miyaura or Grignard couplings, to be performed without interference from the acidic phenolic proton.
A typical sequence for synthesizing this compound using this strategy would be:
Cross-Coupling : A protected phenol derivative, for example, 3-bromoanisole, is coupled with 2,3-difluorophenylboronic acid under Suzuki-Miyaura conditions to form 3-methoxy-2',3'-difluorobiphenyl.
De-etherification (Hydrolysis) : The resulting biphenyl ether is then cleaved to reveal the phenol. This final step is typically achieved by treating the ether with a strong reagent like boron tribromide (BBr3) or by heating with aqueous strong acids like HBr or HI.
Similarly, a patent describes the synthesis of 4-(2,4-difluorophenyl)phenol (B1585448) where a biphenyl ketone intermediate is oxidized to an ester, which is then hydrolyzed using aqueous sodium hydroxide (B78521) to yield the final phenolic product. google.com Phase-transfer catalysis can also be employed for the etherification of biphenyl compounds with phenols, followed by potential hydrolysis steps. researchgate.net This protection-coupling-deprotection sequence is a robust and widely applicable method for preparing complex phenols.
Novel Synthetic Approaches and Methodological Refinements
The synthesis of biaryl compounds, particularly those containing fluorine atoms, is of significant interest due to their prevalence in pharmaceuticals and advanced materials. nih.gov While specific reports detailing the synthesis of this compound are not extensively documented in publicly available literature, methodologies for structurally analogous difluorophenylphenols provide a clear framework. A plausible and established route involves a multi-step process beginning with a Grignard reaction, followed by boration and subsequent oxidation. vulcanchem.com
For instance, a comparable synthesis for an isomer involves reacting a brominated difluorophenyl precursor with magnesium to form a Grignard reagent. vulcanchem.comgoogle.com This organometallic intermediate then reacts with a boron ester, such as trimethyl borate, to form a boronic acid derivative. vulcanchem.com The final step is the oxidation of the boronic acid, often using hydrogen peroxide, to yield the desired phenol. vulcanchem.comgoogle.com This fundamental approach has been refined for industrial applications, including the development of one-pot procedures that improve efficiency and yield while simplifying the process and reducing waste. google.com These refinements often focus on optimizing reaction conditions, such as temperature control during the exothermic Grignard formation and purification techniques like recrystallization to achieve high-purity products. vulcanchem.comgoogle.com
Catalytic Strategies for Efficient Fluorophenol Preparation
The preparation of fluorophenols and their derivatives has been significantly advanced through the development of innovative catalytic strategies. These methods offer higher efficiency, milder reaction conditions, and greater selectivity compared to traditional synthetic routes.
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to the formation of fluorinated compounds is a field of active research. beilstein-journals.org Palladium-catalyzed reactions, for example, are used for the formation of allylic C–F bonds from various precursors. beilstein-journals.org For the modification of existing fluorophenols, catalytic hydrodefluorination presents a method for selectively removing fluorine atoms under mild, aqueous conditions. Researchers have developed bimetallic nanoparticles, such as Palladium-Ruthenium (PdRu) immobilized in metal-organic frameworks (MOFs), which show high activity and stability. chinesechemsoc.org In the case of 4-fluorophenol, these catalysts can achieve high conversion rates to phenol and subsequently to cyclohexanol. chinesechemsoc.org The synergistic effect between the two metals is crucial; Ru atoms are thought to adsorb the fluorine group, facilitating its departure, while Pd is effective for hydrogen dissociation. chinesechemsoc.orgacs.org
Another advanced catalytic approach is the Friedel-Crafts acylation of fluorophenols. A heterogeneous acid catalyst, created by encapsulating phosphomolybdic acid within a MIL-53 (Fe) metal-organic framework, has been used for the C-acylation of para-fluorophenol. nih.gov This method allows the reaction to proceed at room temperature with high yields and enables the catalyst to be recovered and reused multiple times without a significant loss of activity. nih.gov
Furthermore, novel catalytic ring expansion reactions have been developed to synthesize o/p-fluorophenols directly from cyclic ketone precursors like 2-cyclopentenones. researchgate.net These complex, sequential reactions are catalyzed and proceed through multiple steps including enolization, difluorocyclopropanation, ring-opening, and defluorination to ultimately form the aromatic fluorophenol structure. researchgate.net
Stereochemical Control in Synthesis of Related Chiral Compounds
While this compound itself is not chiral, the introduction of substituents can create stereocenters, making stereochemical control a critical aspect of synthesizing related, biologically active molecules. unipv.it Asymmetric synthesis aims to produce a single enantiomer of a chiral product, which is crucial as different enantiomers can have vastly different biological effects. unipv.itnumberanalytics.com
The synthesis of chiral analogues is exemplified by compounds like 3-[(1R,3S)-1-amino-3-(2,3-difluorophenyl)-3-hydroxypropyl]phenol. molport.com The designation (1R, 3S) specifies the precise three-dimensional arrangement of atoms at the two chiral centers in the molecule's side chain. Achieving such stereochemical precision requires sophisticated synthetic strategies.
Common methods for controlling stereochemistry include the use of chiral auxiliaries, chiral catalysts, or starting with a "chiral pool" of enantiopure materials. ethz.ch
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a non-chiral substrate. numberanalytics.comethz.ch The auxiliary guides the reaction to form a new stereocenter with a specific configuration due to steric hindrance or electronic effects. numberanalytics.com After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product. ethz.ch
Asymmetric catalysis employs a chiral catalyst, often a metal complex with a chiral ligand, to influence the stereochemical outcome of a reaction. ajchem-b.comnumberanalytics.com The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com This method is highly efficient as only a small amount of the catalyst is needed to produce large quantities of the desired product. ethz.ch For example, rhodium catalysts with chiral phosphorus ligands are effective in asymmetric hydrogenation to create specific stereocenters. ajchem-b.com The precise control is achieved through mechanisms where the substrate coordinates to the metal center in a sterically defined manner. ajchem-b.com
These techniques are fundamental in medicinal chemistry for creating complex molecules where specific stereoisomers are required for therapeutic activity. unipv.it
Structural Elucidation and Advanced Spectroscopic Characterization
The precise arrangement of atoms and bonds within the 3-(2,3-Difluorophenyl)phenol molecule is unequivocally established through a combination of sophisticated spectroscopic methods. These techniques provide detailed information on the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy serves as a primary tool for the structural elucidation of this compound, offering specific insights into the hydrogen, carbon, and fluorine nuclei.
The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. libretexts.org For phenols, protons on the aromatic ring typically resonate between 7.0 and 8.0 ppm, while the hydroxyl proton signal can appear over a broader range, often between 3.0 and 8.0 ppm, and tends to be a broad singlet. libretexts.orgdocbrown.info The specific chemical shifts and coupling patterns of the aromatic protons in this compound are crucial for confirming the substitution pattern on both phenyl rings. The protons on the phenol (B47542) ring and the difluorophenyl ring will exhibit distinct signals due to their different electronic environments. docbrown.info The hydroxyl proton's chemical shift can be influenced by solvent, concentration, and temperature. libretexts.org
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 6.93 | m | |
| Aromatic H | 6.78 | m | |
| Aromatic H | 6.71 | m | |
| Phenolic OH | 5.81 | s (broad) | |
| Note: The data presented is based on typical chemical shift ranges and observed spectra for similar compounds. Actual values may vary depending on experimental conditions. The data is partially derived from an analysis of 2,3-difluorophenol (B1222669). chemicalbook.com |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. libretexts.org In this compound, distinct signals are expected for each of the 12 carbon atoms in the aromatic rings, although some may overlap. The carbon atom attached to the hydroxyl group (C-OH) is typically deshielded and appears in the range of 150-160 ppm. docbrown.info The carbon atoms bonded to fluorine will show characteristic splitting patterns due to C-F coupling. The chemical shifts of the other aromatic carbons provide further evidence for the substitution pattern. libretexts.orgdocbrown.info
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-OH | ~155 |
| C-F | ~140 - 150 (with C-F coupling) |
| Aromatic C-H | ~115 - 130 |
| Aromatic C (quaternary) | ~130 - 140 |
| Note: The data presented is based on typical chemical shift ranges for substituted phenols and fluorinated aromatic compounds. libretexts.orgdocbrown.info Actual values may vary. |
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. alfa-chemistry.com For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. The chemical shifts of these fluorine atoms are influenced by their position relative to each other and the other substituents. nih.gov The observed coupling between the two fluorine atoms (F-F coupling) and between the fluorine and adjacent protons (H-F coupling) provides definitive proof of their ortho and meta relationship on the phenyl ring. researchgate.net The chemical shifts are typically reported relative to a standard such as CFCl₃. alfa-chemistry.comnih.gov
Interactive ¹⁹F NMR Data Table for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm, relative to CFCl₃) | Coupling Constants (J, Hz) |
| F-2 | -130 to -150 | J(F-F), J(H-F) |
| F-3 | -140 to -160 | J(F-F), J(H-F) |
| Note: The data presented is based on typical chemical shift ranges for fluorinated aromatic compounds. alfa-chemistry.comnih.govresearchgate.net Actual values may vary. |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. docbrown.info A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.infospecac.com The C-O stretching vibration of the phenol typically appears in the 1200-1260 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range. libretexts.org The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. nih.gov
Interactive FT-IR Data Table for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O stretch | 1200 - 1260 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
| Note: The data presented is based on typical frequency ranges for the respective functional groups. docbrown.infospecac.comlibretexts.orgnih.gov |
FT-Raman spectroscopy provides complementary information to FT-IR. tudublin.ie In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are often more prominent than in the FT-IR spectrum. The ring breathing vibrations of the substituted benzene (B151609) rings are expected to be observed as sharp, intense bands. nih.govresearchgate.net The C-F stretching vibrations may also be observed, although they are typically weaker in Raman than in IR. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment and conformational analysis of the molecule. nih.govtudublin.ie
Interactive FT-Raman Data Table for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| Aromatic C-H in-plane bend | 1000 - 1300 | Medium |
| Note: The data presented is based on typical frequency ranges for substituted aromatic compounds. nih.govresearchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. acs.org
For this compound, the primary chromophore is the biphenyl (B1667301) system, which includes two aromatic rings, and the phenolic hydroxyl group. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings. researchgate.net The presence of the hydroxyl (-OH) group, an auxochrome, and the fluorine atoms can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. mdpi.com
The absorption spectrum of the parent compound, phenol, typically shows a maximum absorption (λmax) around 275 nm. docbrown.info The extended conjugation in this compound, along with the electronic effects of the difluoro-substituted ring, would be expected to cause a bathochromic shift (a shift to longer wavelengths) compared to phenol alone. The electronic transitions in such aromatic systems are generally intense. researchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value/Range | Type of Transition |
| λmax | ~270 - 300 nm | π → π* |
| Solvent | Ethanol or Methanol | - |
Note: The data in this table is based on typical values for related phenolic and aromatic compounds and serves as an illustrative example.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of a molecule's elemental formula. scispace.com
The molecular formula of this compound is C₁₂H₈F₂O. Its exact monoisotopic mass can be calculated for HRMS analysis. Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion (M⁺•) is formed. This is the intact molecule that has lost one electron. docbrown.info For this compound, the molecular ion peak would be the peak with the highest m/z value and is expected to be strong and easily identifiable, a common feature for aromatic compounds. libretexts.org
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. The fragmentation of phenols often involves characteristic losses. libretexts.org For this compound, expected fragmentation pathways could include:
Loss of a carbon monoxide (CO) molecule (M - 28).
Loss of a formyl radical (HCO•) (M - 29).
Cleavage of the bond between the two phenyl rings.
Loss of hydrogen fluoride (B91410) (HF) or fluorine radicals.
Table 2: Theoretical Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₂H₈F₂O | - |
| Theoretical Monoisotopic Mass | 206.0543 g/mol | The calculated exact mass of the most abundant isotopes. |
| Molecular Ion Peak (M⁺•) | m/z 206 | Represents the intact ionized molecule. |
| Key Fragment Ion | m/z 178 | Corresponds to the loss of carbon monoxide ([M-CO]⁺•). |
| Key Fragment Ion | m/z 177 | Corresponds to the loss of the formyl radical ([M-HCO]⁺). |
Note: The fragmentation data is predicted based on the general fragmentation patterns of phenols and related aromatic structures.
Computational and Theoretical Investigations of 3 2,3 Difluorophenyl Phenol
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method for calculating a molecule's properties due to its favorable balance of accuracy and computational cost. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good level of theory for reliable predictions. dergipark.org.trdergipark.org.tr
Optimization of Molecular Geometry and Electronic Structure
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Detailed Research Findings and Data Table: Specific optimized geometric parameters (bond lengths and angles) for 3-(2,3-Difluorophenyl)phenol from dedicated DFT studies are not available in the referenced search results. A comprehensive study would typically present this data in a table comparing it with experimental values if available. For similar phenol (B47542) derivatives, DFT methods have been shown to reproduce experimental structures with high accuracy. nih.govmdpi.com
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | data | C1-C2-C3 | data |
| C-O | data | C-O-H | data |
| C-F | data | F-C-C | data |
| ... | ... | ... | ... |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the search results.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. academie-sciences.frresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govbohrium.com
Detailed Research Findings and Data Table: The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported in the available search results. Such an analysis would reveal the distribution of electron density in these orbitals, indicating likely sites for electrophilic and nucleophilic attack. For related halogenated compounds, the HOMO is often localized on the phenyl rings, while the LUMO distribution can vary based on the specific substituents. acs.orgdntb.gov.ua
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | data |
| ELUMO | data |
| Energy Gap (ΔE) | data |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the search results.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. worldscientific.com The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. acs.orgbenasque.org Green areas represent neutral potential.
Detailed Research Findings: An MEP analysis for this compound is not available in the provided search results. In a typical analysis of a phenolic compound, the most negative potential (red) is expected to be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. biointerfaceresearch.com The hydrogen of the hydroxyl group would exhibit a region of high positive potential (blue), making it a site for nucleophilic interaction. The difluorinated phenyl ring would also show complex potential variations due to the electron-withdrawing nature of the fluorine atoms.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction.
Table 3: Hypothetical NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(O) | σ(C-C) | data |
| π(C-C) | π(C-C) | data |
| ... | ... | ... |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the search results. LP denotes a lone pair.
Global Chemical Descriptors and Reactivity Parameters
Based on the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.netnih.gov These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Molecules with low chemical hardness and high electrophilicity are generally more reactive. biointerfaceresearch.com
Detailed Research Findings and Data Table: Calculated values for the global chemical descriptors of this compound are not available in the referenced search results. These parameters are instrumental in comparing the reactivity of a series of related compounds.
Table 4: Hypothetical Global Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | data |
| Electron Affinity (A) | data |
| Electronegativity (χ) | data |
| Chemical Hardness (η) | data |
| Chemical Softness (S) | data |
| Electrophilicity Index (ω) | data |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the search results.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). academie-sciences.fr The method predicts the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). biointerfaceresearch.com These theoretical spectra can be compared with experimental data to validate the computational method and aid in the interpretation of the electronic structure. mdpi.com
Detailed Research Findings and Data Table: A theoretical UV-Vis spectrum for this compound derived from TD-DFT calculations is not available in the provided search results. A typical study would report the calculated absorption wavelengths and their corresponding electronic transitions, often comparing them with experimental spectra recorded in different solvents. dergipark.org.tr
Table 5: Hypothetical TD-DFT Electronic Spectra Data for this compound
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |
| data | data | HOMO -> LUMO | π -> π |
| data | data | HOMO-1 -> LUMO | π -> π |
| ... | ... | ... | ... |
Note: This table is for illustrative purposes only. Specific computational data for this compound is not available in the search results.
Non-Linear Optical (NLO) Properties Theoretical Assessment
The theoretical assessment of non-linear optical (NLO) properties is essential for identifying materials with potential applications in optoelectronics, such as in optical switches and data storage. researchgate.net These properties are governed by the molecular response to an external electric field. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate key NLO parameters. researchgate.net
Theoretical calculations for NLO properties typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set. researchgate.net The results from such calculations on analogous compounds suggest that molecules with significant charge transfer and π-conjugated systems tend to exhibit higher NLO responses. researchgate.net
Table 1: Theoretical NLO Parameters for a Representative Phenol Derivative (Note: This data is for a related compound, N-(3-fluorophenyl)naphthaldimine, and is presented here for illustrative purposes as specific data for this compound was not found in the reviewed literature.)
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | Value not specified | Debye |
| First Hyperpolarizability (β) | Non-zero | a.u. |
| Source: Based on findings for N-(3-fluorophenyl)naphthaldimine researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This method is instrumental in drug discovery and design, providing insights into the binding mechanism and affinity of a ligand.
Prediction of Binding Modes and Affinities
Molecular docking simulations can elucidate the interactions between a ligand, such as this compound, and a biological target. The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
While specific molecular docking studies for this compound were not identified in the reviewed literature, research on other phenolic compounds highlights the importance of the phenol group in forming hydrogen bonds with amino acid residues in the active site of a protein. nih.gov For example, docking studies on phenolic environmental endocrine-disrupting chemicals with human estrogen-related receptor γ (hERRγ) revealed that residues like Leu271, Leu309, Leu345, and Phe435 are important for binding. nih.gov The difluoro substitution pattern on the phenyl ring of this compound would also be expected to influence its binding affinity and selectivity through specific electronic and steric interactions.
Table 2: Example of Molecular Docking Results for a Phenolic Ligand with a Target Protein (Note: The following data for phenolic compounds binding to hERRγ is for illustrative purposes as specific data for this compound was not found.)
| Ligand | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |
| 4-(1-methylpropyl)phenol | hERRγ | Leu271, Leu309, Leu345, Phe435 | Not Specified |
| 5,6,7,8-tetrahydro-2-naphthol | hERRγ | Leu271, Leu309, Leu345, Phe435 | Not Specified |
| Source: Based on findings for phenolic environmental endocrine-disrupting chemicals nih.gov |
Rational Design of Ligands Based on Computational Insights
Computational insights from molecular docking are pivotal for the rational design of new ligands with improved potency and selectivity. nih.gov By understanding the structure-activity relationship (SAR), modifications can be made to the ligand's structure to enhance its interaction with the target. mdpi.com For instance, if a particular region of the binding pocket is hydrophobic, adding a lipophilic group to the ligand could increase binding affinity.
In the context of this compound, computational studies could guide the design of derivatives with enhanced biological activity. For example, the positions of the fluorine atoms can be altered, or other functional groups can be introduced to optimize interactions with a specific target. rsc.org This approach, known as ligand-based drug design (LBDD), is particularly valuable when the three-dimensional structure of the target is unknown. nih.gov
Conformational Analysis and Potential Energy Surface (PES) Scanning
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. longdom.org
PES scanning is a computational method used to explore the conformational space of a molecule and identify its stable conformers (energy minima) and the transition states for their interconversion. researchgate.net For this compound, the key conformational flexibility lies in the dihedral angle between the two phenyl rings. A PES scan of this dihedral angle would reveal the most stable rotational conformation of the molecule. This information is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties. Studies on similar bicyclic molecules often reveal that twisted or non-planar conformations are the most stable. rsc.org
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It provides a graphical representation of the regions of close contact between neighboring molecules, allowing for a detailed understanding of the crystal packing.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorinated Phenol Derivative (Note: This data is for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol and is presented for illustrative purposes as specific data for this compound was not found.)
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| C···H/H···C | 29.2 |
| H···H | 28.6 |
| F···H/H···F | 25.6 |
| O···H/H···O | 5.7 |
| F···F | 4.6 |
| Source: Based on findings for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol nih.gov |
Chemical Reactivity and Mechanistic Studies of 3 2,3 Difluorophenyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl (-OH) group is the primary site of reactivity in 3-(2,3-difluorophenyl)phenol, largely defining its participation in electrophilic aromatic substitution, esterification, and etherification reactions.
The hydroxyl group is a powerful activating, ortho- and para-directing substituent for electrophilic aromatic substitution. libretexts.orglibretexts.org This strong activation makes the phenyl ring to which it is attached highly susceptible to attack by electrophiles, even in the absence of strong Lewis acid catalysts. byjus.com Consequently, reactions such as halogenation, nitration, and sulfonation will preferentially occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6 of the phenolic ring). The electron-withdrawing difluorophenyl group has a deactivating effect, but the activating influence of the hydroxyl group dominates the reactivity of the phenolic ring. libretexts.org
Common electrophilic substitution reactions for phenols include:
Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com
Halogenation: Phenols react readily with bromine, even in a non-polar solvent, to form monobrominated products. byjus.com In the presence of bromine water, polysubstitution occurs to yield a precipitate of 2,4,6-tribromophenol. byjus.com
Kolbe's Reaction: The phenoxide ion, formed by treatment with a base like sodium hydroxide (B78521), is highly reactive and can undergo carboxylation with a weak electrophile like carbon dioxide to form ortho-hydroxybenzoic acid. byjus.com
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product(s) on the Phenolic Ring |
|---|---|---|
| Nitration | Dilute HNO₃, 298 K | Mixture of 3-(2,3-Difluorophenyl)-2-nitrophenol and 3-(2,3-Difluorophenyl)-4-nitrophenol |
| Halogenation | Br₂ in CHCl₃ | Mixture of 2-Bromo-3-(2,3-difluorophenyl)phenol and 4-Bromo-3-(2,3-difluorophenyl)phenol |
| Sulfonation | Concentrated H₂SO₄ | Mixture of 2-(2,3-Difluorophenyl)-6-hydroxybenzenesulfonic acid and 2-(2,3-Difluorophenyl)-4-hydroxybenzenesulfonic acid |
The phenolic hydroxyl group serves as a key handle for derivatization through esterification and etherification, allowing for the modification of the compound's physical and chemical properties.
Esterification: Phenols are generally less nucleophilic than alcohols, so their esterification often requires the use of more reactive carboxylic acid derivatives like anhydrides or acyl halides. arkat-usa.org Alternatively, in-situ activation methods can be employed. arkat-usa.org The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.
Etherification: The most common method for preparing phenol (B47542) ethers is the Williamson ether synthesis. ambeed.com This process involves converting the phenol to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a strong base. The resulting phenoxide then displaces a halide from an alkyl halide in a nucleophilic substitution reaction to form the ether. ambeed.com Primary alkyl halides are most effective for this reaction. ambeed.com
Table 2: Derivatization Reactions of the Phenolic Hydroxyl Group
| Reaction Type | General Reagents | Product Class |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) with activating agent, or Acyl Halide (R-COCl), or Anhydride ((R-CO)₂O) | Phenolic Ester |
| Etherification (Williamson Synthesis) | 1. Strong Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R'-X) | Aryl Ether |
Electrophilic Aromatic Substitution Reactions
Reactivity Influenced by Difluorophenyl Moiety
Direct nucleophilic aromatic substitution (SNAr) of a fluorine atom on the difluorophenyl ring is generally challenging. Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, while the fluorine atoms make the carbons to which they are attached electron-deficient, the lack of additional activating groups on that ring means that nucleophilic displacement of fluoride (B91410) is not a favored reaction pathway under standard conditions. However, under specific circumstances, such as with highly potent nucleophiles or through transition-metal-catalyzed processes, substitution may be possible. smolecule.com
The high electronegativity of fluorine atoms makes them powerful electron-withdrawing groups, which significantly modulates the electronic properties of the molecule. researchgate.netnih.gov This influence manifests in several key ways:
Increased Acidity: The electron-withdrawing nature of the difluorophenyl group, transmitted through the biphenyl (B1667301) system, enhances the acidity of the phenolic proton. This effect stabilizes the resulting phenoxide anion, leading to a lower pKa compared to unsubstituted phenol. Research has consistently shown that fluorinated phenols have lower pKa values than their non-fluorinated counterparts. acs.org
Modulation of Ring Reactivity: The difluorophenyl ring is deactivated towards electrophilic attack due to the electron-withdrawing character of the fluorine atoms. researchgate.net
Metabolic Stability: The presence of fluorine atoms can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes like cytochrome P450, which can increase the metabolic stability of the compound. nih.govacs.org
Table 3: Illustrative Effect of Fluorine Substitution on Phenolic Acidity
| Compound | pKa | Comment |
|---|---|---|
| Phenol | ~9.95 | Baseline acidity. |
| 2,6-Difluorophenol | 7.12 | Significant increase in acidity due to two ortho fluorine atoms. |
| This compound | Predicted to be lower than phenol | The electron-withdrawing effect of the difluorophenyl group is expected to increase the acidity of the phenolic proton. |
Nucleophilic Displacement at Halogenated Centers
Radical Reaction Mechanisms
Detailed research findings indicate that phenolic compounds are excellent targets for radical reactions, largely due to the relatively weak O-H bond. cmu.eduacs.org Concurrently, fluorinated aromatic compounds are known to participate in radical aromatic substitution and addition reactions, with the regioselectivity being governed by the electronic nature of the substituents. researchgate.net
Hydrogen Atom Transfer from the Phenolic Hydroxyl Group
The most common radical reaction involving phenols is the abstraction of the hydrogen atom from the hydroxyl group by a radical species (R•), leading to the formation of a resonance-stabilized phenoxyl radical (ArO•). cmu.edurug.nl This process, known as hydrogen atom transfer (HAT), is a cornerstone of the antioxidant activity of many phenolic compounds. rug.nlnih.gov
The rate and facility of the HAT reaction are heavily dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Substituents on the aromatic ring play a crucial role in modulating this BDE. Electron-donating groups (EDGs) tend to stabilize the resulting phenoxyl radical through resonance and/or induction, thereby lowering the O-H BDE and increasing the rate of HAT. acs.org Conversely, electron-withdrawing groups (EWGs) can destabilize the phenoxyl radical, which increases the O-H BDE and decreases the HAT rate. acs.org
In the case of this compound, the difluorophenyl group attached to the phenolic ring acts as an electron-withdrawing substituent, which would be expected to increase the O-H bond dissociation energy compared to unsubstituted phenol, thus potentially slowing the rate of hydrogen atom abstraction.
Table 1: Influence of Substituents on the Rate of Hydrogen Atom Abstraction from Phenols by Radicals
| Substituent Type | Position | Effect on Phenoxyl Radical Stability | Effect on O-H BDE | Effect on HAT Rate |
| Electron-Donating (e.g., -CH₃, -OCH₃) | ortho, para | Stabilization | Decrease | Increase |
| Electron-Withdrawing (e.g., -NO₂, -CN, -F) | ortho, para | Destabilization | Increase | Decrease |
This table presents generalized trends based on established principles of physical organic chemistry. acs.orgresearchgate.netcdnsciencepub.com
Radical Reactions on the Aromatic Rings
Beyond HAT, radical species can also directly attack the aromatic π-systems of this compound. This can proceed via radical aromatic substitution or addition mechanisms. The regioselectivity of such an attack is dictated by the electronic properties and positions of the existing substituents on each ring.
On the phenolic ring: The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic attack. In radical reactions, which can have electrophilic or nucleophilic character depending on the radical, the hydroxyl group's electron-donating nature will influence the sites of addition.
On the 2,3-difluorophenyl ring: This ring is substituted with two electron-withdrawing fluorine atoms and the electron-donating phenoxy group. The fluorine atoms are deactivating and ortho, para-directing, though their inductive effect is strong. The phenoxy group is activating and ortho, para-directing. The interplay of these groups will create a complex pattern of reactivity. Radical attack on this ring will be influenced by the stability of the resulting cyclohexadienyl radical intermediate.
Table 2: Predicted Regioselectivity for Radical Attack on the Difluorophenyl Ring of this compound
| Position of Attack | Directing Influence of Substituents | Predicted Relative Reactivity |
| C4' | para to 2-F, meta to 3-F, ortho to phenoxy | Potentially favored due to activation from the phenoxy group. |
| C5' | meta to 2-F, para to 3-F, meta to phenoxy | Likely disfavored. |
| C6' | ortho to 2-F, meta to 3-F, ortho to phenoxy | Potentially favored due to activation from the phenoxy group, but may experience steric hindrance. |
This table is a qualitative prediction based on general principles of radical aromatic substitution.
Mechanistic studies on related fluorinated aromatic compounds show that radical-cation-accelerated nucleophilic aromatic substitution (CRA-SNAr) can also be a viable pathway. nih.gov In such a mechanism, an initial single-electron transfer from the aromatic ring would form a radical cation, making the ring highly susceptible to nucleophilic attack, potentially leading to the displacement of a fluoride ion.
Given the two potential sites of reaction, a competition between HAT from the phenolic hydroxyl group and radical addition to the aromatic rings would exist. The predominant pathway would depend on the nature of the attacking radical, the reaction conditions (solvent, temperature), and the relative activation energies of the two processes. cmu.edu
Exploration of Derivatives and Analogues of 3 2,3 Difluorophenyl Phenol
Rational Design Principles for Novel Fluorinated Phenol (B47542) Derivatives
The rational design of novel fluorinated phenol derivatives is a strategic process aimed at fine-tuning molecular properties to achieve a desired biological effect. The introduction of fluorine into a molecule like 3-(2,3-difluorophenyl)phenol is rarely arbitrary; instead, it is guided by established medicinal chemistry principles to enhance metabolic stability, binding affinity, and physicochemical characteristics such as lipophilicity and pKa. tandfonline.comnih.gov
One of the primary motivations for incorporating fluorine is to improve metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com By strategically placing fluorine atoms on the phenyl rings, designers can block sites susceptible to oxidative metabolism, thereby increasing the compound's half-life and bioavailability. For example, replacing a metabolically vulnerable C-H bond with a C-F bond can prevent hydroxylation at that position. tandfonline.com
Fluorine's high electronegativity also profoundly influences the electronic properties of a molecule, which can alter its acidity (pKa) and how it interacts with biological targets. tandfonline.com Substituting hydrogen with fluorine can lower the pKa of a nearby phenolic hydroxyl group, making it a stronger acid. This modification can enhance binding to a target receptor if an anionic phenoxide form is preferred for interaction. Furthermore, the introduction of fluorine can create unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can improve ligand-protein binding affinity and selectivity. chim.it
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of this compound involves a range of organic chemistry reactions, primarily focused on forming the biaryl core and subsequently modifying the functional groups. A common and powerful method for constructing the biphenyl (B1667301) scaffold is the Suzuki cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid (or its ester) with an aryl halide, catalyzed by a palladium complex. For instance, 2,3-difluorophenylboronic acid could be coupled with a protected 3-methoxyphenyl (B12655295) bromide, followed by demethylation to yield the target phenol.
The synthesis of various substituted analogues often begins with commercially available or readily synthesized building blocks. For example, substituted benzyl (B1604629) alcohols can be converted to their corresponding chlorides using thionyl chloride, which can then be used in further reactions to build more complex structures. nih.gov The synthesis of more elaborate derivatives may involve multi-step sequences. One approach could start with the reaction of substituted benzaldehydes with corresponding phenylacetonitriles to form diarylacrylonitrile intermediates. nih.gov These intermediates can then be cyclized to form novel heterocyclic analogues. nih.gov
Once synthesized, the structural confirmation and purity of these new analogues are established through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to determine the number and environment of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. For fluorinated compounds, 19F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compound, confirming its identity. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the hydroxyl (-OH) group in the phenol and the C-F bonds. arabjchem.org
The table below summarizes characterization data for a representative substituted triazolothiadiazole, illustrating the types of data collected.
| Compound | Molecular Formula | M.P. (°C) | Spectroscopic Data | Source |
| 3-(3-Methoxyphenyl)-6-(perfluorophenyl)- chim.itmdpi.comCurrent time information in Bangalore, IN.triazolo[3,4-b] chim.itnih.govCurrent time information in Bangalore, IN.thiadiazole | C16H8F5N3OS | 236–238 | 1H NMR (DMSO-d6): δ 3.84 (s, 3H, OCH3), 7.13 (d, 1H), 7.52 (m, 1H), 7.80 (t, 1H). IR (KBr, cm-1): 3078 (Ar C-H), 1513 (C=N), 1231, 1178 (Ar C-F). MS (ESI): m/z 298.7 [M+H]+. | arabjchem.org |
Systematic Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to a parent compound, such as this compound, influence its biological activity. These investigations involve synthesizing a library of related analogues and evaluating their effects in biological assays to identify key structural features responsible for potency and selectivity. biomolther.org
For phenolic compounds, SAR studies often explore substitutions on the aromatic rings. csic.es For a biphenyl structure, key areas of modification include:
The Phenolic Ring: Altering the position and nature of substituents on the phenol-containing ring.
The Second Aryl Ring: Modifying the substitution pattern on the other phenyl ring (in this case, the 2,3-difluorophenyl ring).
The Linker: In more complex analogues, the connection between the two aromatic systems can be altered.
A hypothetical SAR study on derivatives of this compound might reveal that the position of the hydroxyl group is critical for activity. Moving it from the 3-position to the 2- or 4-position could drastically reduce or enhance its interaction with a biological target. Similarly, the difluoro substitution pattern is significant. Studies on related compounds have shown that changing the fluorine positions (e.g., from 2,3-difluoro to 3,5-difluoro) can lead to substantial differences in biological activity. nih.govnih.gov For example, in one study of dual aromatase-sulfatase inhibitors, a 3,5-difluorophenyl derivative was found to be a more potent inhibitor of steroid sulfatase (STS) than its non-fluorinated counterpart, even though its aromatase inhibition was weaker. nih.gov
The table below illustrates a sample SAR study on dihydropyridone analogues, showing how different substituents on an aryl ring affect biological activity.
| Compound ID | Aryl Substituent at Position 2 | Activity at 5 µM | Source |
| (±)-2a | Phenyl | Comparable | nih.gov |
| (±)-2c | Methyl | Slightly less active | nih.gov |
| (±)-2h | 3,5-Difluorophenyl | Comparable | nih.gov |
| (±)-2g | Biphenyl | Considerably less potent | nih.gov |
Such studies help build a model of the pharmacophore—the essential arrangement of functional groups required for biological activity—guiding the design of more potent and selective compounds. nih.gov
Strategic Functionalization for Targeted Applications
Strategic functionalization involves chemically modifying a lead compound to improve its suitability for a specific application. torvergata.it This goes beyond simply enhancing potency and includes optimizing properties like solubility, targeting, and mechanism of action. nih.gov For derivatives of this compound, functionalization can be used to adapt the molecule for diverse purposes, from therapeutics to biological probes.
One common strategy is to improve aqueous solubility, which is often a challenge for aromatic compounds and can limit their application in biological systems. torvergata.it This can be achieved by introducing polar functional groups, such as carboxylic acids, amines, or short polyethylene (B3416737) glycol (PEG) chains. For example, in the development of photosensitizers for photodynamic therapy (PDT), PEGylated derivatives of fluorinated chlorins were synthesized to enhance their water solubility and cellular uptake. uc.pt
Functionalization can also be used to direct a molecule to a specific biological location. For instance, attaching a known targeting moiety can guide the fluorinated phenol derivative to a particular cell type or protein. This is a key strategy in the development of targeted cancer therapies.
Furthermore, functional groups can be introduced to serve as "handles" for further chemical modification or bioconjugation. core.ac.uk A phenol's hydroxyl group, for example, can be readily converted into an ester or ether, allowing for the attachment of a wide library of different molecules. torvergata.it This modular approach is valuable for creating fluorescent probes, where the fluorinated phenol might act as the core scaffold, and different functional groups are attached to tune its photophysical properties or link it to a biomolecule of interest. core.ac.uk The development of protocols for the late-stage functionalization of complex molecules allows for the efficient diversification of bioactive compounds, enabling the rapid exploration of their therapeutic potential. rsc.org
Applications in Advanced Materials Science Research
Development of Functional Polymeric Materials
The incorporation of the 3-(2,3-difluorophenyl)phenol moiety into polymer structures can impart specific functionalities, leading to the development of materials for specialized high-performance applications.
Research has demonstrated the efficacy of polysiloxanes functionalized with fluorophenol groups for the detection of toxic vapors, including organophosphate-based chemical warfare agents (CWAs). nih.gov Organophosphorus pesticides (OPPs) are another class of highly toxic compounds whose detection is critical for environmental and food safety. researchgate.net The development of portable, rapid, and sensitive sensors is a significant area of research. researchgate.netgoogle.com
A key principle in the design of these sensor polymers is the high hydrogen-bond acidity of the fluorophenol group. nih.gov This acidity facilitates strong interactions with polar volatile compounds, making it an ideal feature for gas-sensing materials. For instance, a polysiloxane known as PMFOS, which incorporates a 2,3-difluoro-4-hydroxyphenoxy substituent, was specifically designed as a sensor layer for gravimetric gas sensors. nih.gov The synthesis of this polymer involves creating the functional fluorophenol substituent and then attaching it to a polysiloxane chain via hydrosilylation. nih.gov The resulting material, poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane}, shows significant promise for use in devices that detect nerve agents and other toxic vapors. nih.gov
Table 1: Characteristics of Fluorophenol-Functionalized Polysiloxane for Gas Sensing
| Property | Description | Significance |
|---|---|---|
| Functional Group | 2,3-difluoro-4-hydroxyphenoxy | The high hydrogen-bond acidity of this group is critical for selective interaction with polar analytes like organophosphates. nih.gov |
| Polymer Backbone | Polysiloxane | Provides high thermal stability and flexibility, essential properties for sensor coatings. nih.gov |
| Detection Principle | Gravimetric | The polymer is used as a coating on acoustoelectric transducers; binding of analyte molecules changes the mass and thus the resonant frequency. nih.gov |
| Target Analytes | Nerve CWAs, toxic organophosphate vapors | Addresses the need for rapid, on-site detection of highly hazardous substances. nih.govresearchgate.net |
The introduction of fluorine atoms into polymer structures is a well-established strategy for enhancing thermal stability and modifying electrical properties. Fluorinated aromatic compounds are actively explored for their potential in various materials science fields, including organic electronics and polymer science. smolecule.com The inherent strength of the carbon-fluorine (C-F) bond and the hydrophobic nature of fluorine-containing segments contribute to these improved characteristics. researchgate.net
Polymers incorporating fluorinated moieties, such as those derived from this compound, are expected to exhibit high thermal decomposition temperatures. For example, novel fluorinated epoxy resins demonstrate excellent thermal stability, with decomposition temperatures (at 5% weight loss) reaching between 370–382 °C. researchgate.net Similarly, high-temperature resistant bisphthalonitrile resins containing trifluoromethyl groups show 5% thermal degradation temperatures as high as 530°C. researchgate.net This stability is crucial for materials used in demanding aerospace and electronics applications.
Regarding electrical properties, the presence of fluorine atoms tends to lower the dielectric constant of a polymer. researchgate.net This is attributed to the low polarizability of the C-F bond and the increase in free volume created by bulky groups like -CF3. researchgate.net A lower dielectric constant is a highly desirable trait for materials used in microelectronics for insulation and to reduce signal delay in integrated circuits. Fluorinated epoxy resins have been shown to possess lower dielectric constants (less than 3.3) compared to their non-fluorinated commercial counterparts. researchgate.net
Table 2: Influence of Fluorination on Key Polymer Properties
| Property | Effect of Fluorination | Underlying Reason | Reference |
|---|---|---|---|
| Thermal Stability | Increased | High strength of the C-F bond. | researchgate.net, researchgate.net |
| Dielectric Constant | Decreased | Low polarizability of C-F bonds and increased free volume. | researchgate.net |
| Chemical Resistance | Increased | Hydrophobic nature of fluorine atoms reduces susceptibility to chemical attack and water absorption. | researchgate.net |
| Reactivity | Modified | The electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups. | researchgate.net |
Polymers for Gas Sensing Applications (e.g., Organophosphate Detection)
Research in Liquid Crystals and Optoelectronic Materials
Fluorinated organic compounds are of paramount importance in the development of modern liquid crystals (LCs), which are foundational to display technologies and other optoelectronic devices. smolecule.comresearchgate.net The strategic placement of fluorine atoms on a molecule's core structure significantly alters key physical properties such as dielectric anisotropy, optical anisotropy, melting point, and viscosity. researchgate.net
Compounds with fluorinated phenyl or biphenyl (B1667301) structures, similar to this compound, are extensively used as components in liquid crystal mixtures. researchgate.net The introduction of fluorine can influence the intermolecular interactions, which are critical for the formation and stability of the desired liquid crystalline phases (e.g., nematic, smectic). researchgate.net For example, fluorination of the rigid core in rod-like molecules can suppress the formation of certain smectic phases, which can be advantageous for specific applications. researchgate.net The unique properties of fluorinated LCs, such as reduced ion absorption, make them essential for high-performance thin-film transistor liquid crystal displays (TFT-LCDs). researchgate.net The investigation of molecules like 5-(2,3-Difluorophenyl)-2-fluorophenol for their liquid crystal behavior highlights the ongoing interest in this class of materials for potential use in displays and other optoelectronic devices. smolecule.com
Table 3: Impact of Fluorine Substitution on Liquid Crystal Properties
| Property | Influence of Fluorine | Application Relevance |
|---|---|---|
| Dielectric Anisotropy (Δε) | Can be significantly increased or decreased depending on placement. | Crucial for controlling the switching voltage of LC displays. researchgate.net |
| Melting Point & Mesophase Range | Modifies transition temperatures, affecting the operational temperature range. | Tailoring materials for specific environments (e.g., automotive, consumer electronics). researchgate.net |
| Viscosity | Affects the rotational viscosity of the LC mixture. | Determines the response time (switching speed) of the display. researchgate.net |
| Optical Anisotropy (Δn) | Influences the birefringence of the material. | Essential for optimizing contrast and brightness in display applications. researchgate.net |
Role as an Intermediate in Specialty Chemical Production
Phenol (B47542) and its derivatives are fundamental building blocks in the chemical industry, serving as intermediates for a vast array of products including resins, pharmaceuticals, and dyes. dcceew.gov.au Fluorinated phenols, such as this compound, are particularly valuable as intermediates in the synthesis of specialty chemicals where specific properties imparted by fluorine are desired. smolecule.com
The molecule possesses multiple reactive sites—the hydroxyl group and the activated positions on the phenyl rings—that allow for further chemical modification. It can serve as a crucial building block in multi-step organic synthesis to create more complex molecules. Its utility is noted in the production of specialty chemicals and materials with unique properties. smolecule.com For example, related difluorophenyl compounds are used as precursors in medicinal chemistry and materials science. The presence of fluorine is a common strategy in drug design to modulate properties like metabolic stability and bioavailability. smolecule.com Therefore, this compound is a key starting material for creating advanced pharmaceutical intermediates and other high-value specialty chemicals.
Medicinal Chemistry Research on 3 2,3 Difluorophenyl Phenol and Its Analogues in Vitro Studies
Investigation of Biological Activities in Cell-Free Systems and Biochemical Assays
The unique structure of 3-(2,3-difluorophenyl)phenol and its derivatives, featuring fluorine substitutions that enhance metabolic stability and influence electronic properties, makes them valuable candidates for drug discovery. In biochemical assays, these compounds can function as inhibitors or activators by interacting with the active sites of specific enzymes or binding to molecular receptors to modulate their activity.
Enzyme Inhibition and Activation Studies
Analogues of this compound have been investigated for their ability to inhibit a range of enzymes. The difluorophenyl group is thought to enhance a compound's binding affinity and specificity for these molecular targets. Research has explored the inhibitory potential of related structures against enzymes implicated in inflammation, cancer, and metabolism.
Key findings in enzyme inhibition include:
Steroid Sulfatase (STS): STS is a crucial enzyme in steroidogenesis and a target for hormone-dependent breast cancer therapy. nih.gov Analogues based on a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol scaffold have been developed as potent STS inhibitors. Derivatives with fluorine atoms at the meta-positions (3,5-difluoro) of the terminal aromatic ring demonstrated the greatest inhibitory properties. nih.govacs.org The most active compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201), showed significant inhibition of STS in an enzymatic assay. nih.govacs.org
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.gov An analogue series based on a 3-phenyl-1,2,4-triazole scaffold yielded highly efficient IDO1 inhibitors, with activity in the low nanomolar range. nih.gov
Cyclooxygenase (COX): Some diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives, which are analogues, have been evaluated for their anti-inflammatory potential via COX enzyme inhibition. nih.gov Compound 3f , featuring a 4-chloro substitution on one phenyl ring and a 3-CF₃ group on the other, was the most active against COX-2. nih.gov
Cytochrome P450: The analogue 4-(3,5-difluorophenyl)-2-fluorophenol (B3046641) has been shown to inhibit cytochrome P450 enzymes, which are critical for drug metabolism.
Table 1: In Vitro Enzyme Inhibition Data for Selected Analogues
| Compound/Analogue | Target Enzyme | Activity (IC₅₀) | Source |
| 4-(1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) | Steroid Sulfatase (STS) | 36.78 nM | nih.govacs.org |
| 3f (2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative) | COX-1 | 21.8 µmol/L | nih.gov |
| 3f (2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative) | COX-2 | 9.2 µmol/L | nih.gov |
Receptor Binding and Modulation Assays
The interaction of fluorinated analogues with various receptors has been a subject of significant research, particularly in the field of neuroscience. These studies utilize radioligand competition binding assays to determine the affinity and selectivity of compounds for specific receptor subtypes. nih.gov
Dopamine (B1211576) Receptors: A series of fluorine-containing N-(2-methoxyphenyl)piperazine analogues were assessed for their binding affinity at human D₂, D₃, and D₄ dopamine receptors. nih.gov Several compounds demonstrated high affinity and selectivity for the D₃ receptor over the D₂ subtype. nih.gov For instance, compound 20e exhibited the highest binding affinity and selectivity for the D₃ receptor (Kᵢ = 0.17 nM), making it a candidate for further investigation. nih.gov In a different study, 3,3-difluoropiperidine (B1349930) and 4,4-difluoropiperidine (B1302736) ethers were explored as D₄ receptor antagonists. chemrxiv.org The 3,4-difluorophenyl ether analogue 8b was identified as the most potent in its series, with a Kᵢ value of 5.5 nM. chemrxiv.org
Opioid Receptors: The replacement of hydroxyl groups with other functionalities in the κ opioid receptor (KOR) antagonist JDTic has been explored. acs.org An analogue where the 3-hydroxyl group was replaced with a fluorine atom (compound 5 ) resulted in a more potent and selective KOR antagonist, with a Kₑ value of 0.01 nM at the κ receptor and over 1400-fold selectivity against the µ receptor. acs.org
Table 2: In Vitro Receptor Binding Data for Selected Analogues
| Compound/Analogue | Target Receptor | Binding Affinity (Kᵢ/Kₑ) | Selectivity | Source |
| 20e (N-(2-fluoroethoxy)piperazine analogue) | Dopamine D₃ | Kᵢ = 0.17 nM | 163-fold vs D₂ | nih.gov |
| 8b (4,4-difluoropiperidine ether analogue) | Dopamine D₄ | Kᵢ = 5.5 nM | Not specified | chemrxiv.org |
| 5 (JDTic analogue) | κ Opioid | Kₑ = 0.01 nM | 1480-fold vs µ; 24900-fold vs δ | acs.org |
| 4 (JDTic analogue) | κ Opioid | Kₑ = 0.024 nM | 370-fold vs µ; 18400-fold vs δ | acs.org |
Antimicrobial Research (In Vitro)
The potential of this compound analogues as antimicrobial agents has been noted. fluorochem.co.uk Research indicates that related compounds exhibit inhibitory effects against various bacterial and fungal pathogens, often by disrupting essential cellular processes like cell wall synthesis or metabolic pathways.
Evaluation of Antibacterial Activity Against Specific Pathogens
In vitro studies have demonstrated the antibacterial potential of compounds structurally related to this compound.
Derivatives of oxopropanenitriles, such as 3-(2,3-difluorophenyl)-3-oxopropanenitrile, have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. A study using the disk diffusion method found that this compound created significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.
Phenolic Mannich bases, another class of related compounds, have also been tested against various bacteria, including E. coli, B. cereus, and B. subtilis. scispace.com
Assessment of Antifungal Activity
The antifungal properties of this chemical class have also been a focus of research.
The 1,2,4-triazole (B32235) scaffold, a common feature in some analogues, is a known haem-binding group present in many antifungal drugs, suggesting a potential mechanism of action. nih.gov
Phenolic Mannich base analogues have been evaluated for antifungal activity against pathogens such as C. albicans. scispace.com
Preliminary studies on 2,3-difluorophenol (B1222669) indicate general antimicrobial activity against various pathogens.
Anticancer Activity Studies (In Vitro Cell Line Research)
Analogues of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The inclusion of fluorine atoms is often pursued to enhance drug-like properties. nih.gov
Breast Cancer: Analogues of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamate, which are potent STS inhibitors, were assessed in MCF-7 breast cancer cells. nih.govacs.org The most active compound demonstrated an extraordinary STS inhibitory potency in these cells, with an IC₅₀ value five times lower than the reference inhibitor Irosustat (0.21 nM vs 1.06 nM). nih.govacs.org Other analogues, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, showed moderate cytotoxic activity against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov
Glioblastoma: New diphenyl analogues of the inhibitor PFI-3 were developed to enhance the efficacy of the chemotherapy drug temozolomide (B1682018) (TMZ) against glioblastoma (GBM) cells. mdpi.com While the analogues had no effect on their own, several candidates, including those with a 2-(3,4-difluorophenyl) group, markedly increased the sensitivity of GBM cells to TMZ-induced cell death. mdpi.com
Other Cancer Cell Lines: Chalcone (B49325) analogues, specifically 1-(difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones, have shown promising anticancer activity. researchgate.net These compounds presented higher cytotoxicity than the reference drug 5-fluorouracil (B62378) in some cases. researchgate.net Studies on HSC-2 and Ca9-22 oral squamous carcinoma cells suggested that the mechanism of action involves the induction of apoptosis. researchgate.net Additionally, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were tested against K562 (leukemia) and SaOS2 (osteosarcoma) cell lines, with K562 being the most sensitive. nih.gov
Table 3: In Vitro Anticancer Activity of Selected Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Effect | Source |
| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol | MCF-7 (Breast) | Potent STS inhibition (IC₅₀ = 0.21 nM) | nih.govacs.org |
| PFI-3 Analogues (e.g., with 2-(3,4-Difluorophenyl) group) | Glioblastoma (GBM) | Sensitized cells to TMZ-induced death | mdpi.com |
| Difluorophenyl-dimethoxyphenyl-propen-1-ones (Chalcones) | HSC-2, Ca9-22 (Oral) | Cytotoxicity, induction of apoptosis | researchgate.net |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468 (Breast), K562 (Leukemia), SaOS2 (Osteosarcoma) | Moderate cytotoxicity; K562 most sensitive | nih.gov |
Cytotoxicity Evaluation in Human and Animal Cancer Cell Lines
The cytotoxic potential of fluorinated biphenyl (B1667301) compounds, including analogues of this compound, has been a subject of investigation in medicinal chemistry. In vitro studies are fundamental in determining the initial anticancer activity of these synthetic molecules. The presence and position of fluorine atoms on the phenyl rings can significantly influence the cytotoxic efficacy of these compounds.
Research has demonstrated that fluorinated phenols and their derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, chalcone derivatives incorporating a difluorophenyl moiety have shown cytotoxicity against human oral squamous cell carcinoma cell lines, HSC-2 and Ca9-22. researchgate.net One specific analogue, 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, was identified as having potent activity. researchgate.net Similarly, isocoumarin (B1212949) derivatives, such as N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl) acetamide, have been found to be cytotoxic against breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.net
The evaluation of cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Studies on various analogues have provided a range of IC₅₀ values across different cancer cell lines, indicating varying degrees of potency and selectivity. mdpi.commdpi.com For example, the cytotoxic activity of certain bromophenols has been investigated against human cancer cell lines such as the keratin-forming tumor cell line HeLa (KB), Bel7402, and A549. mdpi.com Another study highlighted that 4-(3,5-difluorophenyl)-2-fluorophenol demonstrated cytotoxic effects against L1210 mouse leukemia cells, with potent inhibition observed in the nanomolar range.
The table below summarizes the cytotoxic activities of selected analogues from various studies.
Table 1: In Vitro Cytotoxicity of this compound Analogues in Various Cancer Cell Lines This table is interactive. Users can sort columns and search for specific data.
| Compound/Analogue | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl) acetamide | MCF-7 (Breast) | Not specified, but cytotoxic | researchgate.net |
| N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl) acetamide | MDA-MB-231 (Breast) | Not specified, but cytotoxic | researchgate.net |
| 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | HSC-2 (Oral) | Potent activity noted | researchgate.net |
| 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Oral) | Potent activity noted | researchgate.net |
| 4-(3,5-Difluorophenyl)-2-fluorophenol | L1210 (Mouse Leukemia) | Nanomolar range | |
| Bromophenol 15 | KB (HeLa) | 3.09 µg/mL | mdpi.com |
| Bromophenol 15 | Bel7402 (Hepatoma) | 3.18 µg/mL | mdpi.com |
| Bromophenol 15 | A549 (Lung) | 3.54 µg/mL | mdpi.com |
| Hydrazone derivative 9f | A375 (Melanoma) | More active than sunitinib | nih.gov |
Mechanisms of Induced Cell Death (e.g., Apoptosis) (In Vitro)
Understanding the mechanisms by which cancer cells are eliminated is crucial for drug development. For many phenolic compounds and their analogues, the primary mechanism of induced cell death is apoptosis, a form of programmed cell death. jbtr.or.kr Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. cellsignal.com Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. cellsignal.com
In vitro studies have provided evidence that difluorophenyl derivatives can induce apoptosis in cancer cells. For example, the investigation of a difluorophenyl-containing chalcone revealed that it induced apoptosis, as suggested by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3. researchgate.net The cleavage of these proteins is a hallmark of caspase-dependent apoptosis. cellsignal.com
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.gov An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. cellsignal.commdpi.com Studies on other phenolic compounds have shown that they can induce apoptosis by increasing the expression of p53 and Bax, while activating caspases 3 and 7. mdpi.com
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspase-8, which in turn can activate effector caspases. cellsignal.com Research on a synthetic analogue of natural polyphenols demonstrated that it induced apoptotic cell death in colon cancer cells through the activation of Fas and death receptor 3 (DR3). oncotarget.com
Table 2: Mechanistic Insights into Apoptosis Induced by Phenolic Analogues (In Vitro) This table is interactive. Users can sort columns and search for specific data.
| Compound/Analogue Class | Key Mechanistic Findings | Affected Proteins/Pathways | Reference |
|---|---|---|---|
| Difluorophenyl Chalcones | Induction of apoptosis | Cleavage of PARP and caspase-3 | researchgate.net |
| Polyphenol Analogues | Activation of extrinsic pathway | Fas and Death Receptor 3 (DR3) | oncotarget.com |
| Plant-derived Extracts | Upregulation of pro-apoptotic proteins | p53, Bax, Caspase 3/7 | mdpi.com |
Inhibition of Cancer Cell Migration and Proliferation (In Vitro)
Beyond inducing cell death, an effective anticancer agent should also inhibit the proliferation and migration of cancer cells, which are key processes in tumor growth and metastasis. nih.gov Various in vitro assays, such as the wound healing assay and transwell migration assay, are used to assess the anti-migratory potential of compounds. frontiersin.org
Analogues of this compound have demonstrated significant anti-proliferative and anti-migratory effects in vitro. For instance, 4-(3,5-difluorophenyl)-2-fluorophenol was found to significantly inhibit the proliferation of L1210 mouse leukemia cells. The inhibition of proliferation is often linked to the compound's ability to arrest the cell cycle at specific checkpoints. acs.org
In terms of migration, certain hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to inhibit cancer cell migration. nih.gov The study identified a specific derivative, compound 9e with an N'-(4-bromobenzylidene) moiety, as having the most pronounced inhibitory effect on cell migration. nih.gov The mechanism behind this inhibition can involve the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cell invasion. mdpi.com Research on plant extracts has shown a correlation between anti-migratory activity and the downregulation of these specific MMPs. mdpi.com Furthermore, the inhibition of store-operated calcium entry, mediated by proteins like Orai1 and STIM1, has been identified as a critical factor for breast tumor cell migration. nih.gov
Table 3: In Vitro Anti-Proliferative and Anti-Migratory Activity of Analogues This table is interactive. Users can sort columns and search for specific data.
| Compound/Analogue | Activity | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| 4-(3,5-Difluorophenyl)-2-fluorophenol | Anti-proliferation | L1210 (Mouse Leukemia) | Significant inhibition of cell proliferation. | |
| Hydrazone derivative 9e | Anti-migration | Not specified | Most pronounced inhibitory effect on cell migration. | nih.gov |
| Pharmacological inhibitor of SOCE | Anti-migration | Human breast cancer cells | Decreased tumor metastasis in animal models. | nih.gov |
| Plant Extract (RSF EtOAc) | Anti-migration | MDA-MB-231 (Breast) | Potent anti-migration activity; downregulated MMP-2 and MMP-9. | mdpi.com |
Investigation of Other Pharmacological Activities (In Vitro)
Antioxidant Activity Assessments (In Vitro)
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net The antioxidant capacity of this compound and its analogues is an important area of pharmacological investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer. nih.gov
Several in vitro assays are commonly employed to evaluate antioxidant activity. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. scirp.orgnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). researchgate.net
Studies on a variety of phenolic compounds have demonstrated their potential as effective antioxidants. archivesofmedicalscience.comjst.go.jpnih.gov The structure of the phenolic compound, particularly the number and position of hydroxyl groups, plays a critical role in its antioxidant efficacy. mdpi.com For example, research has shown that a phenol (B47542) with two phenolic rings and five phenolic hydroxyl groups was a particularly potent antioxidant and radical scavenger. researchgate.net The introduction of sterically hindering groups, such as in 2,6-di-tert-butylphenol (B90309) derivatives, can also enhance antioxidant activity. ktu.lt
Table 4: Common In Vitro Assays for Antioxidant Activity This table is interactive. Users can sort columns and search for specific data.
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Scavenging Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | Decolorization of the ABTS radical cation solution. |
Modulation of Neurotransmitter Systems (In Vitro)
The central nervous system (CNS) presents a complex network of neurotransmitter systems that are crucial for normal brain function. Analogues of this compound have been investigated for their ability to modulate these systems, particularly dopamine and serotonin (B10506) receptors, which are important targets for the treatment of various neurological and psychiatric disorders. nih.gov
Research into bitopic ligands has led to the discovery of compounds that can target the dopamine D3 receptor (D3R) with high affinity and selectivity. nih.govacs.org For instance, a 2-fluoro-3-methoxyphenyl analogue was found to influence the affinities for both D3 and D2 receptors. nih.gov The modulation of these receptors is of significant interest for developing treatments for conditions like schizophrenia and Parkinson's disease. nih.gov
Furthermore, some compounds have shown multitarget activity, interacting with not only dopamine receptors but also serotonin receptors, such as the 5-HT1A and 5-HT6 receptors. nih.govnih.gov This multitarget approach could offer novel therapeutic strategies for complex CNS disorders. nih.gov The interaction of phenolic compounds with other neurotransmitter systems, such as the GABAergic system, has also been explored. Studies have shown that phenols can have a biphasic effect on GABAA receptors, activating them at low concentrations and inhibiting them at higher concentrations. frontiersin.org This modulation of neurotransmitter systems highlights the potential for these compounds to be developed into CNS-active drugs. mdpi.com
Future Research Directions and Translational Perspectives
Integration of Experimental and Computational Methodologies
The synergy between experimental techniques and computational modeling is crucial for a deeper understanding of fluorinated molecules like 3-(2,3-Difluorophenyl)phenol. Future research will increasingly rely on this integrated approach to predict and validate molecular properties and behaviors.
Harnessing Predictive Power: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of fluorinated compounds. nih.govacs.orgtandfonline.comresearchgate.net For instance, DFT calculations can elucidate ground state geometries, vibrational frequencies, and frontier molecular orbital energies, which are essential for understanding a molecule's reactivity and potential applications. nih.govtandfonline.com Studies on similar fluorinated biphenyls have shown excellent agreement between DFT-calculated structures and those determined experimentally by single-crystal X-ray diffraction. acs.orgnih.gov This predictive power can guide the synthesis of new derivatives of this compound with tailored properties.
Elucidating Interactions in Biological Systems: A significant challenge in drug discovery is predicting how a ligand will interact with its protein target. Computational simulations are becoming indispensable for understanding the role of fluorine in these interactions. nih.gov Molecular dynamics simulations can reveal how fluorination affects binding affinity through various mechanisms, such as the formation of hydrogen bonds, interactions with aromatic groups, and the displacement of water molecules in the binding pocket. nih.govacs.org For example, simulations can help to understand the surprising enthalpy-entropy compensation effects observed with some fluorinated ligands. nih.gov This integrated approach allows for a more rational design of fluorinated compounds as potential therapeutic agents.
Refining Computational Models: Experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are vital for validating and refining computational models. nih.govacs.org For complex systems where protein-ligand interactions are in an intermediate exchange regime on the NMR timescale, specialized techniques like 19F Chemical Exchange Saturation Transfer (CEST) can be used to determine the bound-state structure of fluorinated ligands. cas.cn This experimental data provides crucial spatial information that can be used to filter and validate computationally generated binding poses. cas.cn
Data Table: Comparison of Experimental and Computational Data for Fluorinated Biphenyls
| Parameter | Experimental Method | Computational Method | Correlation | Reference |
| Molecular Structure | Single-Crystal X-ray Diffraction | Density Functional Theory (DFT) | High | acs.orgnih.gov |
| Vibrational Frequencies | FT-IR, Raman Spectroscopy | DFT | High | tandfonline.comnih.gov |
| NMR Chemical Shifts | 1H and 13C NMR Spectroscopy | DFT/GIAO | High | tandfonline.com |
| Electronic Transitions | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | High | tandfonline.com |
| Protein-Ligand Complex Structure | X-ray Crystallography, NMR | Molecular Docking, MD Simulations | Complementary | nih.govcas.cn |
Sustainable Synthesis and Green Chemistry Principles for Fluorinated Phenols
The increasing importance of fluorinated compounds in various fields necessitates the development of sustainable and environmentally friendly synthetic methods. Green chemistry principles, which focus on reducing waste, using less hazardous materials, and improving energy efficiency, are central to this effort. nih.govrroij.com
Catalytic and Energy-Efficient Reactions: Traditional methods for introducing fluorine or constructing fluorinated scaffolds can involve harsh reagents and conditions. rsc.org Future research will focus on developing catalytic methods that are more atom-economical and energy-efficient. researchgate.net For example, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling have been successfully used to synthesize novel difluorinated biphenyl (B1667301) compounds with high yields. acs.orgnih.gov The development of electro-organic synthesis, which uses electricity to drive chemical reactions, also presents a sustainable alternative for the synthesis of fluorinated molecules, potentially reducing the need for chemical oxidants and catalysts. acs.org
Greener Solvents and Reaction Conditions: The choice of solvent is a critical aspect of green chemistry. nih.gov Research into the use of less toxic and more environmentally benign solvents, such as water or ionic liquids, is ongoing. nih.govacs.org Fluorinated alcohols, for instance, can sometimes serve a dual role as both a solvent and a reagent in electrochemical reactions, contributing to more sustainable synthetic routes. acs.org Additionally, solvent-free reaction conditions and techniques like microwave-assisted or ultrasound-assisted synthesis are being explored to reduce energy consumption and solvent waste. researchgate.net
C-H Functionalization: A particularly promising area of research is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.org This approach avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and minimizing the generation of byproducts. acs.org The development of electrochemical methods for C-H fluorination provides a clean and efficient protocol without the need for transition metal catalysts or harsh chemical oxidants. acs.org
Emerging Applications in Chemical Biology and Interdisciplinary Sciences
The unique properties of fluorinated compounds like this compound are leading to their exploration in a variety of new and exciting applications at the intersection of chemistry, biology, and materials science.
Fluorine as a Probe in Chemical Biology: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity. numberanalytics.comresearchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study the interactions of fluorinated molecules with proteins and other biomolecules. researchgate.net This makes compounds like this compound valuable tools for studying protein structure, dynamics, and ligand binding. acs.orgresearchgate.net Fluorinated amino acids can also be incorporated into proteins to serve as sensitive probes for monitoring protein folding and stability. researchgate.netescholarship.org
Development of Novel Therapeutic Agents: The introduction of fluorine can significantly alter the biological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov This has made fluorinated compounds a cornerstone of modern medicinal chemistry. acs.org The difluorophenylphenol scaffold is a component of molecules being investigated for a range of therapeutic targets. For example, derivatives are being explored as potential treatments for glioblastoma and as inhibitors of various enzymes. mdpi.com Future research will likely see the development of more sophisticated fluorinated compounds for targeted therapies, including the use of sulfonyl fluorides and fluorosulfates as covalent probes to expand the druggable proteome. rsc.org
Advanced Materials and Interdisciplinary Research: The electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science. nih.gov Fluorinated biphenyls with conjugated π-systems are being investigated for use in organic solar cells and other electronic devices. nih.govacs.org Furthermore, fluorinated cycloparaphenylenes are an emerging class of macrocyclic molecules with size-dependent photophysical properties that differ from their non-fluorinated counterparts. rsc.org The ability to tune these properties through fluorination opens up new avenues for the design of advanced materials with novel optical and electronic characteristics.
Advanced Characterization Techniques for Complex Biological Systems
Understanding the behavior of molecules like this compound in the complex environment of a living system requires sophisticated analytical techniques that can provide high-resolution information on molecular interactions.
High-Sensitivity NMR Spectroscopy: A major limitation of traditional NMR spectroscopy in biological studies is its relatively low sensitivity, which often requires high concentrations of the sample. acs.orgresearchgate.net Techniques like dynamic nuclear polarization (DNP) can enhance the ¹⁹F NMR signal by several thousand-fold, allowing for the detection of submicromolar concentrations of fluorinated molecules. acs.orgfigshare.com This enables the study of strong-binding ligands and those with slow dissociation rates, which are often missed in conventional screening experiments. acs.orgresearchgate.net
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and quantifying parent compounds and their metabolites in complex biological matrices. acs.org When combined with liquid chromatography (LC-HRMS), it can distinguish between different fluorinated byproducts, even those that may be indistinguishable by ¹⁹F NMR due to similar chemical environments. acs.org This is particularly important for studying the metabolism and environmental fate of fluorinated compounds.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by allowing for the high-resolution visualization of large protein complexes in their near-native state. As this technology continues to advance, it will become an increasingly valuable tool for characterizing the interactions of small molecule ligands, including fluorinated compounds, with their biological targets. This can provide unprecedented insights into the specific binding modes and conformational changes induced by ligand binding.
Integrated Structural Biology Approaches: The most comprehensive understanding of complex biological systems will come from the integration of multiple advanced characterization techniques. Combining data from NMR, X-ray crystallography, cryo-EM, and mass spectrometry can provide a multi-faceted view of molecular interactions, from the atomic level to the cellular context. This integrated approach will be essential for the future development of fluorinated molecules for therapeutic and biotechnological applications.
Q & A
Basic: What are the recommended synthetic routes for 3-(2,3-Difluorophenyl)phenol, and how are reaction conditions optimized?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, describes using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert conditions. Optimization includes:
- Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Catalyst loading: 5–10 mol% Pd for high yield while minimizing costs.
- Purification: Post-reaction mixtures are filtered and purified via HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase ).
- Yield improvement: Adjusting stoichiometry of aryl halides and fluorophenyl precursors (1:1.2 molar ratio) enhances efficiency .
Basic: How can researchers characterize this compound, and what analytical techniques are critical?
Answer:
Key methods include:
- LCMS: Confirm molecular weight (e.g., m/z 831 [M+H]+ observed in ).
- HPLC: Retention time validation (e.g., 1.32 minutes using 0.1% formic acid in MeCN/water ).
- NMR: ¹⁹F NMR resolves fluorinated substituents; ¹H NMR identifies aromatic protons (integration ratios for substitution patterns).
- Melting point: Compare with literature values (e.g., 164–166°C for related fluorophenyl derivatives ).
Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated aromatic compounds?
Answer:
Contradictions (e.g., unexpected LCMS peaks or NMR shifts) arise from:
- Isomeric impurities: Use chiral columns (e.g., YMC-Actus Triart C18) to separate enantiomers .
- Residual solvents: TGA analysis identifies volatile impurities; repurify via recrystallization (ethanol/water mixtures).
- Fluorine coupling artifacts: Decouple ¹⁹F in NMR or use 2D-COSY to assign overlapping signals .
Advanced: How does the electronic effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The ortho and para fluorine atoms on the phenyl ring:
- Activate the ring via electron-withdrawing effects, facilitating nucleophilic substitution (e.g., SNAr reactions).
- Steric hindrance: Ortho-fluorine may slow coupling; this is mitigated by using bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
- Computational validation: DFT studies (B3LYP/6-31G*) predict charge distribution at reaction sites, guiding catalyst selection .
Advanced: What are the challenges in quantifying this compound in biological matrices, and how are they addressed?
Answer:
Challenges include:
- Matrix interference: Use SPE (C18 cartridges) to isolate the compound from proteins/lipids.
- Detection limits: LC-MS/MS with MRM transitions (e.g., m/z 217 → 199 for quantification ).
- Stability: Store samples at -80°C to prevent degradation; add antioxidants (e.g., BHT) during extraction .
Basic: What safety protocols are essential when handling fluorinated phenolic compounds?
Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods due to volatile fluorinated byproducts.
- Spill management: Absorb with diatomaceous earth; dispose as halogenated waste .
- Exposure limits: Adhere to PAC-1 (2.1 mg/m³) for airborne exposure .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Docking studies: Use AutoDock Vina to model interactions with targets like GPR183 (e.g., binding affinity for oxysterol receptors ).
- QSAR models: Correlate substituent electronegativity (fluorine position) with IC₅₀ values in enzyme assays.
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Solvent pairs: Ethanol/water (7:3 v/v) at 60°C, cooled to 4°C for slow crystallization.
- Purity check: Monitor via TLC (silica gel, hexane/EtOAc 4:1); Rf ~0.5 .
Advanced: How do fluorination patterns affect the compound’s photostability and shelf life?
Answer:
- Ortho-fluorine: Increases steric protection, reducing photodegradation (half-life >6 months at -20°C ).
- Accelerated testing: Expose to UV (254 nm) for 48 hours; HPLC quantifies degradation products (e.g., defluorinated analogs) .
Advanced: What role does this compound play in medicinal chemistry, particularly in prodrug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
